molecular formula C19H23N3O5S B2673438 N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251605-66-9

N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2673438
CAS No.: 1251605-66-9
M. Wt: 405.47
InChI Key: LTEURIIAPSSVED-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxy group, a methylphenyl group, a pyrrolidine sulfonyl group, and a dihydropyridinyl acetamide moiety. Its intricate structure suggests potential utility in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Pyrrolidine Sulfonyl Intermediate: : This step involves the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

  • Synthesis of the Dihydropyridinyl Acetamide: : The intermediate is then reacted with a dihydropyridine derivative under acidic or basic conditions to form the dihydropyridinyl acetamide moiety. This step may require the use of catalysts or specific reaction conditions to ensure high yield and purity.

  • Coupling with Methoxy Methylphenyl Group: : The final step involves coupling the dihydropyridinyl acetamide intermediate with a methoxy methylphenyl derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, nickel

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound may find applications in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
  • N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
  • N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]propionamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-14-7-8-16(27-2)15(12-14)20-18(23)13-21-9-5-6-17(19(21)24)28(25,26)22-10-3-4-11-22/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEURIIAPSSVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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